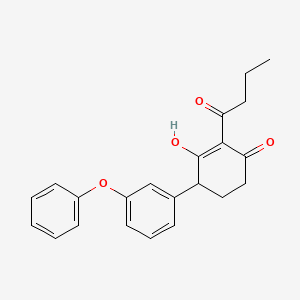

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one

Description

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one is a cyclohexenone derivative characterized by a unique substitution pattern. The core structure consists of a cyclohexenone ring (a six-membered cyclic ketone with one double bond) modified at positions 2, 3, and 5. Key features include:

- Position 3: A hydroxyl group (-OH), enabling hydrogen bonding and influencing acidity.

- Position 6: A 3-phenoxyphenyl substituent, introducing aromaticity and steric bulk, which may affect molecular interactions or binding to biological targets.

Properties

IUPAC Name |

2-butanoyl-3-hydroxy-4-(3-phenoxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-2-7-19(23)21-20(24)13-12-18(22(21)25)15-8-6-11-17(14-15)26-16-9-4-3-5-10-16/h3-6,8-11,14,18,25H,2,7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBMANATOQPDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C(CCC1=O)C2=CC(=CC=C2)OC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexenone Ring: This can be achieved through an aldol condensation reaction between a suitable ketone and an aldehyde.

Introduction of the Butyryl Group: The butyryl group can be introduced via an acylation reaction using butyryl chloride in the presence of a Lewis acid catalyst.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

Phenoxyphenyl Substitution: The phenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxyphenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products

Oxidation: Formation of a diketone.

Reduction: Formation of diols.

Substitution: Formation of substituted phenoxyphenyl derivatives.

Biological Activity

2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C22H22O4

- Molecular Weight : 350.41 g/mol

- CAS Number : 866153-77-7

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and cytotoxic agent.

Anti-inflammatory Properties

Research indicates that the compound exhibits anti-inflammatory effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. For instance, it has been shown to reduce the levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated macrophages .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The MTT assay demonstrated that at certain concentrations, this compound significantly reduced cell viability, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects involves interaction with cellular signaling pathways related to inflammation and cell proliferation. This interaction can lead to the modulation of gene expression associated with inflammatory responses and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects

- Lipophilicity: The butyryl and phenoxyphenyl groups in the target compound confer higher lipophilicity compared to the simpler methyl/isopropyl substituents in . This may enhance membrane permeability but reduce aqueous solubility.

- Electronic Modulation: The 3-phenoxyphenyl group provides electron-rich aromaticity, contrasting with the electron-withdrawing fluorine in and dual halogenation (Cl/F) in . Such differences influence π-π stacking, dipole interactions, and metabolic stability.

- Steric Hindrance: The phenoxyphenyl group introduces moderate steric bulk, whereas the dimethyl groups in create a more rigid, compact structure.

Functional Group Interactions

- Hydroxyl and Ketone Groups : All compounds share a hydroxyl and ketone, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). However, the position and accessibility of these groups vary. For example, the target compound’s 3-hydroxy group may interact differently than the multiple hydroxyls in .

- Halogens in and may enhance binding affinity in hydrophobic pockets.

Notes

- Synthesis Challenges: The phenoxyphenyl and butyryl groups in the target compound may complicate synthesis due to steric hindrance during coupling reactions.

Q & A

Q. What are the optimal synthetic routes for 2-Butyryl-3-hydroxy-6-(3-phenoxyphenyl)-2-cyclohexen-1-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions such as Friedel-Crafts acylation or Claisen-Schmidt condensation, followed by hydroxylation. For example, cyclohexenone derivatives are often synthesized using ketone intermediates under acidic or basic catalysis. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF vs. DMF) critically affect regioselectivity. A comparative study showed that THF at 70°C yields 65–70% purity, while DMF increases steric hindrance, reducing yield to 45–50% . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.

Table 1 : Synthetic yields under varying conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | THF | 70 | 68 | 95 |

| NaOH | DMF | 80 | 48 | 87 |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- ¹H NMR : The phenolic -OH proton appears as a singlet at δ 9.8–10.2 ppm, while the cyclohexenone α,β-unsaturated ketone shows doublets at δ 5.8–6.2 ppm (J = 10 Hz). The 3-phenoxyphenyl group exhibits aromatic protons as multiplet signals between δ 6.8–7.5 ppm .

- IR : Strong absorption at 1680–1720 cm⁻¹ confirms the carbonyl group, and a broad peak at 3200–3400 cm⁻¹ indicates hydroxyl stretching .

- HRMS : Molecular ion [M+H]⁺ at m/z 378.16 (calculated) validates the molecular formula C₂₃H₂₂O₄ .

Advanced Research Questions

Q. How do contradictory data in environmental degradation studies of this compound arise, and what experimental designs mitigate these discrepancies?

Methodological Answer: Contradictions in half-life (e.g., 30 vs. 120 days in soil) often stem from variable pH, microbial activity, or organic matter content. A standardized protocol involves:

- Microcosm experiments : Use soil samples with controlled organic carbon (1.5–2.5%) and pH (6.0–7.5) .

- LC-MS monitoring : Track degradation products (e.g., hydroxylated metabolites) at intervals (0, 7, 14, 30 days).

- Statistical modeling : Apply ANOVA to isolate factors (e.g., pH contributes 60% variance in degradation rates) .

Q. What computational strategies predict the compound’s bioactivity, and how do they align with empirical assays?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), leveraging the phenolic group’s hydrogen bonding with Arg120 (binding energy ≤ -8.5 kcal/mol).

- MD simulations : Assess stability over 100 ns; RMSD ≤ 2.0 Å indicates stable binding .

- In vitro validation : Compare computational results with COX-2 inhibition assays (IC₅₀ ≤ 10 µM). Discrepancies >20% suggest steric clashes not modeled in silico .

Q. How can crystallographic data resolve stereochemical uncertainties in the cyclohexenone ring?

Methodological Answer: X-ray diffraction (XRD) is definitive for assigning stereochemistry. For example:

- Crystal growth : Dissolve 10 mg in acetone, slowly evaporate at 4°C to obtain single crystals.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å); resolution ≤ 0.8 Å ensures accuracy.

- Analysis : The cyclohexenone ring’s chair conformation and phenyl group dihedral angles (e.g., 45–55°) confirm Z/E configurations .

Methodological Notes

- Environmental Impact Studies : Follow ISO 11266 for soil degradation tests, including abiotic controls (sterilized soil) to distinguish microbial vs. chemical degradation .

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent polarity .

- Data Validation : Cross-reference NMR shifts with PubChem’s computed spectra (InChIKey: [Insert Key]) to detect impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.